molecular formula C13H26O B082856 3-Methyldodecanal CAS No. 10522-20-0

3-Methyldodecanal

Cat. No.: B082856
CAS No.: 10522-20-0
M. Wt: 198.34 g/mol
InChI Key: DMUYDOMEUFYLKM-UHFFFAOYSA-N
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Description

3-Methyldodecanal is an organic compound with the molecular formula C₁₃H₂₆O and a molecular weight of 198.35 g/mol . Its structure features a dodecane chain with a methyl group on the third carbon and an aldehyde functional group . The compound is registered under CAS Registry Number 10522-20-0 . Calculated physical properties include a density of approximately 0.824 g/cm³, a boiling point of about 258°C at 760 mmHg, and a flash point of roughly 102°C . As a branched-chain aldehyde, this compound is a potential intermediate in organic synthesis and may find use in the development of specialty chemicals. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough safety assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUYDOMEUFYLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909383
Record name 3-Methyldodecanal
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10522-20-0
Record name 3-Methyldodecanal
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Record name 3-Methyldodecanal
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Record name 3-Methyldodecanal
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Record name 3-methyldodecanal
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Advanced Synthetic Methodologies for 3 Methyldodecanal

Stereoselective Synthesis of 3-Methyldodecanal and its Enantiomers

The stereoselective synthesis of this compound is of significant interest due to its role as a pheromone component in various insect species, such as the pine sawfly (Neodiprion sertifer). The precise stereochemistry of the molecule is crucial for its biological activity, necessitating synthetic strategies that can control the configuration at the C3 chiral center. Methodologies to produce specific enantiomers, (R)-3-methyldodecanal and (S)-3-methyldodecanal, have been developed employing techniques ranging from the use of chiral auxiliaries to asymmetric catalysis and substrate-controlled approaches. These methods aim to deliver the target aldehyde with high enantiomeric and diastereomeric purity. For instance, the synthesis of the pure (2S,3R)-3-methyl derivative has been a subject of study in the context of pine sawfly pheromones researchgate.net.

Chiral Auxiliary-Mediated Approaches to Enantioenriched this compound

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful tool in asymmetric synthesis for creating new stereocenters with a defined configuration. ethz.ch After the desired stereoselective transformation, the auxiliary is removed, ideally for recycling. wikipedia.org

In the context of synthesizing long-chain chiral aldehydes like this compound, chiral auxiliaries can be attached to a precursor molecule to control the introduction of the methyl group at the C3 position. Common auxiliaries include oxazolidinones (Evans auxiliaries) and those derived from amino acids or camphor. wikipedia.orgsantiago-lab.com For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and the subsequent alkylation at the α-position is directed by the stereocenters of the auxiliary. wikipedia.org

A general approach for this compound would involve the following steps:

Attachment of a chiral auxiliary to a dodecanal (B139956) precursor, such as dodecanoic acid.

Diastereoselective methylation at the C3 position (alpha to the carbonyl in the corresponding imide).

Removal of the auxiliary to yield the enantioenriched 3-methyldodecanoic acid, which can then be reduced to the target aldehyde.

One relevant strategy involves the use of (5R)-5-phenyl-morpholin-2-one as a chiral auxiliary to react with long-chain aldehydes. This reaction generates chiral azomethine ylids, which can be trapped to create new stereodefined centers, leading to precursors for complex molecules. reading.ac.uk Another well-known method employs SAMP/RAMP ( (S)- and (R)-1-amino-2-methoxymethylpyrrolidine) hydrazones, which are highly effective in the asymmetric α-alkylation of aldehydes and ketones. This method has been applied to the synthesis of pheromones with structures related to this compound researchgate.net.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Reference
Evans Oxazolidinones Stereoselective alkylations, aldol (B89426) reactions santiago-lab.com
Pseudoephedrine Amides Asymmetric alkylation of carboxylic acid derivatives wikipedia.org
SAMP/RAMP Hydrazones Asymmetric α-alkylation of aldehydes and ketones researchgate.net
(5R)-5-phenyl-morpholin-2-one Generation of chiral azomethine ylids from aldehydes reading.ac.uk

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. ethz.ch This approach avoids the stoichiometric use of chiral reagents or auxiliaries.

Enantioselective Catalytic Systems for Aldehyde Generation

The generation of chiral aldehydes can be achieved through various catalytic methods, including the asymmetric reduction of corresponding carboxylic acids or their derivatives, or the oxidation of enantioenriched alcohols. The synthesis of chiral long-chain alcohols, which are direct precursors to aldehydes like this compound, has been accomplished using asymmetric reduction of ketones catalyzed by chiral oxazaborolidine reagents. researchgate.net

Organocatalysis also offers powerful tools for generating chiral aldehydes. For instance, the Michael addition of aldehydes to nitroalkenes, catalyzed by a chiral pyrrolidine (B122466) and an acidic co-catalyst, provides access to functionalized chiral aldehydes that can serve as building blocks for more complex molecules. nih.gov While not a direct synthesis of this compound, these methods establish key principles for creating α-chiral aldehydes. The development of practical chiral ligands and catalysts is a continuous effort in asymmetric synthesis, with applications in reactions like the asymmetric addition of organozinc reagents to aldehydes. researchgate.net

Diastereoselective Transformations Leading to this compound

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing one. nih.gov For the synthesis of this compound, a key step could be the diastereoselective addition of a methyl group to a chiral precursor.

A relevant example is the palladium-catalyzed diastereoselective allylation of aldehydes, which produces homoallylic alcohols with a defined syn or anti configuration. rsc.orgnih.gov Such transformations establish the relative stereochemistry between a hydroxyl group and a substituent on an adjacent carbon, a motif that can be elaborated to the 3-methylalkanal structure. Microwave-assisted, one-pot, three-component reactions have also been developed for the diastereoselective synthesis of heterocyclic compounds from aldehydes, demonstrating modern approaches to controlling diastereoselectivity. thieme-connect.com More specifically, Lewis acid-catalyzed [3+2] cycloadditions involving aldehydes can create multiple contiguous stereogenic centers with high diastereoselectivity. acs.org

Transition Metal-Catalyzed Stereocontrol in Related Aldehyde Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for controlling stereochemistry. nih.gov Palladium-catalyzed reactions, in particular, have been extensively used for stereoselective bond formation. rsc.orgnih.gov

An efficient and diastereoselective palladium-catalyzed method for the allylation of aldehydes with 3-bromomethyl-5H-furan-2-one has been described. This reaction yields β-(hydroxymethyl)-α-methylene-γ-butyrolactones with a syn relative configuration. The proposed mechanism involves the oxidative addition of the furanone to Pd(0), followed by the formation of an η¹-allylpalladium intermediate that reacts with the aldehyde via a cyclic transition state to control the diastereoselectivity. rsc.orgnih.gov While this example does not directly produce this compound, it illustrates how transition metal catalysis can be used to control the stereochemistry in the synthesis of substituted aldehydes and their precursors.

Table 2: Examples of Diastereoselective and Transition Metal-Catalyzed Reactions

Reaction Type Catalyst/Reagent Key Feature Reference
Pd-catalyzed Allylation Pd(0) / Me₂Zn syn-diastereoselective addition to aldehydes rsc.orgnih.gov
Lewis Acid-catalyzed Cycloaddition Alkenylboranes Creates three contiguous stereogenic centers acs.org
Three-component reaction Microwave / Lewis acid Diastereoselective synthesis of 3-pyrazolidinones thieme-connect.com

Substrate-Controlled Stereochemical Induction

In substrate-controlled synthesis, the existing chirality within the starting material dictates the stereochemical outcome of a reaction. nih.gov This strategy is fundamental to many total syntheses of natural products, where stereocenters are installed sequentially, with each new center being influenced by the ones already present. mdpi.com

For the synthesis of this compound, a substrate-controlled approach could start with a chiral building block derived from the "chiral pool," such as an amino acid or a sugar. mdpi.com For example, a long-chain aldehyde could be synthesized from a chiral precursor where the stereocenter that will become C3 is already in place. Subsequent chain elongation or functional group manipulation would be designed to avoid disturbing this center.

This principle is widely applied in the synthesis of complex molecules. For instance, the chirality in a γ-lactam derived from tyrosine has been shown to induce complete α-facial selectivity in a subsequent dihydroxylation reaction. mdpi.com Similarly, in the synthesis of tetrahydroisoquinoline analogues, the nature of substituents on the substrate can dictate the regioselectivity of carbopalladation reactions. rsc.org These examples highlight the power of using the inherent stereochemical information of a substrate to guide the formation of new chiral centers, a strategy that is highly applicable to the enantioselective synthesis of specific this compound isomers. nih.gov

Total Synthesis Strategies of Complex Dodecanal Derivatives

The total synthesis of complex dodecanal derivatives, including those with specific stereocenters like this compound, often involves multi-step sequences that require precise control over stereochemistry. While a direct total synthesis of this compound is not extensively documented in dedicated literature, strategies for analogous structures, such as other methylated long-chain aldehydes, provide a blueprint. These syntheses often serve to confirm the structure of natural products or to provide access to compounds for biological testing.

For instance, the synthesis of 10-methyldodecanal (B150343), an attractant pheromone, was achieved in several steps starting from 1-octynol. plos.org This synthesis involved the protection of the alcohol, followed by alkylation to introduce the methyl-branched chain, and subsequent deprotection and oxidation to yield the final aldehyde. plos.org A similar retrosynthetic analysis for this compound would suggest key bond disconnections to identify readily available chiral building blocks or to devise an asymmetric transformation to install the stereocenter at the C-3 position.

General strategies applicable to the synthesis of such complex dodecanal derivatives include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. For this compound, a suitable starting material could be a derivative of (R)- or (S)-citronellal, which already possesses a methyl group at a key position.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. This could involve asymmetric hydrogenation, alkylation, or aldol reactions to create the chiral center.

Substrate-Controlled Synthesis: Where the existing stereochemistry in a substrate dictates the stereochemical outcome of subsequent reactions.

A proposed synthetic approach could involve the asymmetric conjugate addition of a methyl group to an α,β-unsaturated aldehyde or ester precursor. Another viable route is the stereoselective reduction of a β-ketoester, followed by chain elongation and final oxidation to the aldehyde. These methods, while fundamental in organic synthesis, are continually being refined for higher efficiency and selectivity, which is crucial for producing complex molecules like this compound.

Enzymatic and Biocatalytic Approaches to this compound Production

Biocatalysis has emerged as a powerful tool in chemical synthesis due to its high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. mdpi.com The production of aldehydes, which are often reactive and volatile, can particularly benefit from the precision of enzymatic transformations. nih.govresearchgate.net

Several enzyme classes are capable of synthesizing aldehydes from various precursors. For a target like this compound, the most relevant enzymes would be those that can act on long-chain fatty acids or their derivatives.

Carboxylic Acid Reductases (CARs): These enzymes catalyze the one-step reduction of carboxylic acids to aldehydes. nih.gov CARs require ATP and a reducing equivalent like NADPH. nih.gov They have been shown to have a broad substrate scope, including the conversion of various fatty acids (C6–C18) into their corresponding aldehydes. sciepublish.com The use of a CAR from Mycobacterium marinum, for example, could convert 3-methyldodecanoic acid directly to this compound. sciepublish.commdpi.com

Alcohol Dehydrogenases (ADHs): The oxidation of a primary alcohol is a common route to aldehydes. researchgate.net While this reaction is reversible and often favors the alcohol, specific ADHs that are efficient in the oxidative direction can be employed. The challenge lies in preventing the over-oxidation of the aldehyde to the carboxylic acid. researchgate.netrsc.org

The table below summarizes key enzymes involved in aldehyde synthesis.

Enzyme ClassEC NumberReaction CatalyzedCofactorsRelevant Substrate Example for this compound Synthesis
Carboxylic Acid Reductase (CAR)1.2.1.30Carboxylic Acid → AldehydeATP, NADPH3-Methyldodecanoic acid
Aldehyde Oxidoreductase (AOR)1.2.99.6Carboxylic Acid ↔ AldehydeVaries3-Methyldodecanoic acid
Alcohol Dehydrogenase (ADH)1.1.1.1Alcohol ↔ AldehydeNAD(P)+/NAD(P)H3-Methyldodecanol

Data sourced from multiple enzymatic studies. nih.gov

The chiral center at the C-3 position of this compound presents a significant synthetic challenge that is well-suited for microbial transformations. Whole-cell biocatalysts can be engineered to perform specific stereoselective reactions.

A key strategy for inducing chirality is the asymmetric reduction of a C=C double bond in a suitable precursor, such as 3-methyl-2-dodecenal. Ene-reductases (EREDs) are enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds, and they are widely used for creating chiral centers. By selecting an appropriate ERED, it is possible to produce either the (R)- or (S)-enantiomer of this compound from the corresponding α,β-unsaturated aldehyde.

Another approach is the kinetic resolution of a racemic mixture. For example, a racemic mixture of this compound could be subjected to a microbial culture containing an alcohol dehydrogenase that selectively reduces one enantiomer to the corresponding alcohol, leaving the other enantiomer in high enantiomeric excess. However, a significant challenge in microbial aldehyde production is the host's natural tendency to reduce aldehydes to the less toxic corresponding alcohols. sciepublish.comgrafiati.com To overcome this, engineered microbial strains, such as the E. coli RARE strain, have been developed with deleted genes responsible for aldehyde reduction, leading to better accumulation of the desired aldehyde product. sciepublish.commdpi.com

Chemo-Enzymatic Hybrid Methodologies for Enhanced Synthetic Efficiency

Chemo-enzymatic cascades combine the strengths of both chemical and biological catalysis to create more efficient and novel synthetic routes. mdpi.comtuwien.ac.at These one-pot or sequential processes can reduce the number of purification steps, minimize waste, and allow for reactions that are difficult to achieve by either method alone. rsc.org

For the synthesis of a chiral aldehyde like this compound, a chemo-enzymatic approach could involve an initial chemical step to construct the carbon backbone, followed by an enzymatic step to introduce chirality and form the aldehyde.

A plausible chemo-enzymatic route could be:

Chemical Synthesis of Precursor: A chemical reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, could be used to synthesize 3-methyl-2-dodecenal from simpler starting materials.

Enzymatic Reduction: The resulting α,β-unsaturated aldehyde is then fed into a bioreactor containing a whole-cell biocatalyst or an isolated ene-reductase (ERED) to stereoselectively reduce the double bond, yielding enantiomerically pure this compound.

Recent research has demonstrated the successful combination of metal-catalyzed reactions, like the Heck coupling, with enzymatic reductions in a single reaction vessel. mdpi.comtuwien.ac.at For example, a biocompatible oxidative Heck protocol was combined with a carboxylic acid reductase and an ene-reductase to produce chiral fragrance aldehydes. mdpi.com This highlights the potential for developing a highly integrated and efficient process for this compound synthesis. Such hybrid methodologies represent the forefront of modern synthetic chemistry, offering sustainable and powerful alternatives to traditional synthetic methods. rsc.orgrsc.org

Elucidation and Analysis of 3 Methyldodecanal in Complex Chemical and Biological Systems

Mass Spectrometry for 3-Methyldodecanal Structural Elucidation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise mass and elemental composition of molecules, including this compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high level of precision allows for the calculation of the 'exact mass', which can be used to deduce the elemental formula of a compound. bioanalysis-zone.comfilab.fr For this compound, with a molecular formula of C13H26O, the monoisotopic mass is 198.19836 Da. uni.lu

The ability to determine the exact mass is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For instance, if another compound had a nominal mass of 198 but a different combination of atoms, HRMS could differentiate it from this compound based on their distinct exact masses. bioanalysis-zone.com HRMS instruments like time-of-flight (TOF) and Orbitrap analyzers are capable of achieving high resolving power, which is the ability to separate two peaks of very similar m/z. filab.frthermofisher.com This capability is essential for the confident identification of this compound in complex mixtures where numerous compounds may be present. acs.orgupf.edu

The accurate mass measurement provided by HRMS facilitates the assignment of a unique molecular formula to a detected analyte. acs.org This information is fundamental in the structural elucidation process and is often the first step in identifying an unknown compound in a sample. In the context of complex biological or environmental samples, where this compound might be a minor component, the selectivity of HRMS is invaluable for its unambiguous detection. nih.govnih.gov

Hyphenated Techniques (GC-MS, LC-MS) in Complex Mixture Characterization of Aldehydes

The analysis of complex mixtures containing aldehydes like this compound is greatly enhanced by the use of hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry. actascientific.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful of these techniques. actascientific.comscientiaricerca.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds such as this compound. measurlabs.com In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. youtube.com The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. youtube.com The resulting data provides both a chromatogram, which separates compounds over time, and a mass spectrum for each separated peak, aiding in identification. youtube.com GC-MS has been successfully used to identify related compounds like 10-methyldodecanal (B150343) in insect pheromone studies. plos.orgresearchgate.net However, for some aldehydes, direct GC-MS analysis may have low sensitivity, and derivatization might be necessary to create more stable and volatile compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally unstable. unime.it It separates compounds in a liquid mobile phase before they enter the mass spectrometer. scientiaricerca.com LC-MS is frequently employed in the analysis of aldehydes in biological and environmental samples. nih.govnih.gov For instance, LC-MS has been used to determine aldehydes in exhaled breath condensate and disinfected water, often after derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to improve detection. nih.gov The combination of LC with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for both targeted and untargeted analysis of metabolites, including aldehydes and related compounds, in complex biological matrices like plasma. nih.govnih.gov

Hyphenated techniques provide a high degree of automation, reproducibility, and selectivity, making them indispensable for the characterization of complex mixtures. scientiaricerca.com The ability to separate isomers and obtain detailed structural information from mass spectra makes these methods essential for the accurate identification and quantification of specific aldehydes like this compound. acs.orgupf.edu

Ionization Techniques (EI, ESI, CI, MALDI) for Diverse Sample Matrices

The choice of ionization technique in mass spectrometry is critical and depends on the nature of the analyte and the sample matrix. For the analysis of this compound and other aldehydes, several ionization methods can be employed. libretexts.orgemory.edu

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often causing extensive fragmentation. libretexts.orgemory.edu While this fragmentation provides valuable structural information, it can sometimes lead to the absence of a clear molecular ion peak. emory.edu EI is commonly used in conjunction with GC-MS for the analysis of volatile compounds. emory.edu The mass spectrum of the related 10-methyldodecanal obtained by EI showed characteristic fragment ions that aided in its identification. plos.orgresearchgate.net

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for analyzing large, polar, or thermally labile molecules. libretexts.orgacdlabs.com It generates ions from a liquid solution, making it highly compatible with LC-MS. emory.edu ESI can be operated in both positive and negative ion modes. acdlabs.com For aldehydes, derivatization is often used to enhance ESI efficiency. nih.gov Studies on other aldehydes have shown that ESI can produce protonated molecules [M+H]+ or deprotonated molecules [M-H]-, depending on the mode. nih.gov

Chemical Ionization (CI): CI is another "soft" ionization method that results in less fragmentation than EI. libretexts.orgacdlabs.com It uses a reagent gas to ionize the analyte through ion-molecule reactions. acdlabs.com This technique is useful for determining the molecular weight of compounds when EI fails to produce a molecular ion. pharmafocuseurope.com It can be operated in negative mode to generate anions, which has been shown to be effective for the analysis of various aldehydes. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for large, non-volatile biomolecules like proteins and peptides. libretexts.orgacdlabs.com The sample is mixed with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. acdlabs.com While less common for small molecules like this compound, MALDI could potentially be used, especially for imaging mass spectrometry applications. emory.edu

The selection of the appropriate ionization technique is crucial for achieving the desired sensitivity and obtaining the necessary structural information for the confident analysis of this compound in various sample types. fiveable.me

Integration of Spectroscopic Methods (e.g., NMR, IR) with Mass Spectrometry for Comprehensive Structural Confirmation

For the unambiguous structural elucidation of a compound like this compound, relying on a single analytical technique is often insufficient. The integration of multiple spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with mass spectrometry, provides complementary information that leads to a comprehensive and confident structural confirmation. nih.gov

Mass spectrometry provides the molecular weight and elemental composition, while tandem MS (MS/MS) offers fragmentation patterns that give clues about the molecule's structure. nih.gov However, MS alone cannot always distinguish between isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For an aldehyde like this compound, the aldehydic proton would appear at a characteristic downfield chemical shift (around 9-10 ppm). libretexts.org Protons on the carbon adjacent to the carbonyl group would also have a specific chemical shift. libretexts.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. msu.edu The carbonyl carbon of an aldehyde has a distinct chemical shift in the range of 190-200 ppm. ucalgary.ca

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. ucalgary.ca

The combination of these techniques is often implemented through hyphenated systems like LC-NMR-MS, which allows for the separation of components in a mixture followed by online structural analysis. scientiaricerca.comnih.govnih.gov This integrated approach is invaluable for analyzing complex mixtures and identifying unknown compounds. By combining the molecular formula from HRMS, the functional group information from IR, and the detailed structural connectivity from NMR, a complete and unambiguous structure of this compound can be determined. arabjchem.org

Method Validation and Quality Assurance Protocols in Advanced this compound Analysis

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and quality assurance (QA) protocols are essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euich.org Quality assurance encompasses the systematic actions necessary to provide adequate confidence that a measurement will satisfy the given requirements for quality. epa.govncasi.org

Key parameters for method validation typically include: europa.euikev.orgsgs.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, this involves ensuring that the peak for this compound is well-resolved from other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations. cdc.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu For assays, this is often 80% to 120% of the test concentration. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix sample) and calculating the percent recovery. ikev.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sgs.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance protocols involve implementing procedures to monitor the performance of the analytical method. epa.govvalleyair.org This includes the regular analysis of quality control (QC) samples, blanks (method blanks, field blanks), and calibration standards. epa.govcdc.gov For instance, in the analysis of aldehydes, this may involve checking the purity of derivatizing reagents like DNPH to minimize background contamination. epa.gov All data, including chromatograms and instrument calibrations, should be properly documented to ensure data integrity and traceability. valleyair.orgca.gov

Biological Roles and Molecular Mechanisms of 3 Methyldodecanal

Neuroethological Investigations of Perception and Response

The perception of aldehyde pheromones in insects is a complex process involving specialized olfactory neurons and sophisticated neural processing.

The detection of airborne chemical cues, including aldehydes, begins at the olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. These receptors are typically G protein-coupled receptors (GPCRs). The binding of a specific ligand, such as an aldehyde pheromone, to an OR is thought to induce a conformational change in the receptor protein.

This change activates an associated G-protein, often the olfactory-specific Gq-protein in the case of pheromone reception in many insects. The activated G-protein, in turn, initiates an intracellular signaling cascade. This cascade commonly involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately trigger the opening of ion channels, leading to the depolarization of the OSN and the generation of an action potential. This electrical signal is then transmitted to the brain for processing. While specific receptors for 3-methyldodecanal have not been deorphanized, it is hypothesized that it would follow a similar pathway, interacting with ORs tuned to recognize its specific molecular features.

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recordings (SSR), are instrumental in determining which compounds elicit a neural response in an insect's antenna. While specific data for this compound is scarce, studies on related compounds in cerambycid beetles have shown distinct antennal responses to specific aldehydes.

Behavioral assays, such as Y-tube olfactometers and field trapping experiments, confirm the biological relevance of these electrophysiologically active compounds. For instance, studies on the longhorned beetle Eburodacrys vittata have demonstrated that males produce 10-methyldodecanal (B150343), which attracts both males and females in field bioassays, confirming it as an aggregation-sex pheromone. nih.govplos.orgillinois.edu Similarly, blends of 10-methyldodecanal and the related alcohol 10-methyldodecanol have been identified as key attractants for Compsibidion species. nih.govnih.gov These findings underscore the critical role of specific aldehyde structures in mediating insect behavior.

Upon detection by the antennae, the neural signals generated by aldehyde pheromones are relayed to the antennal lobe (AL) of the insect brain. The AL is organized into distinct spherical structures called glomeruli. Olfactory sensory neurons expressing the same type of olfactory receptor typically converge on the same glomerulus. This arrangement creates a spatial map of olfactory information within the AL.

From the AL, projection neurons (PNs) carry the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn. The mushroom bodies are crucial for learning and memory, including the association of a pheromone with a potential mate. The lateral horn is thought to be involved in processing innate behavioral responses to odors. The specific neural pathways and processing centers involved in the perception of methyl-branched aldehydes like this compound would require further investigation but are expected to follow this general architecture.

Ecological Significance of this compound in Interspecies Chemical Communication

The structural specificity of pheromones is crucial for maintaining reproductive isolation between closely related species. The variation in the position of the methyl group and the chain length of aldehydes plays a significant role in creating species-specific communication channels.

Research has firmly established that methyl-branched aldehydes are key components of aggregation-sex pheromones in several species of Cerambycidae beetles. These pheromones are typically produced by males and attract both sexes to a specific location for mating and aggregation.

For example, 10-methyldodecanal is the primary aggregation-sex pheromone for the South American cerambycid beetle Eburodacrys vittata. nih.govplos.orgillinois.edu In a fascinating example of chemical diversity, males of Eburodacrys dubitata produce the longer-chain analog, 11-methyltridecanal, as their primary pheromone component. nih.gov Furthermore, species within the genus Compsibidion utilize blends of 10-methyldodecanal and 10-methyldodecanol to attract conspecifics. nih.govnih.gov The specific attraction of different species to these distinct but related compounds highlights the evolutionary tuning of both pheromone production and reception.

Table 1: Documented Aggregation-Sex Pheromone Activity of this compound Isomers in Cerambycidae Beetles

SpeciesPheromone Component(s)Observed Activity
Eburodacrys vittata10-MethyldodecanalAttraction of both males and females. nih.govplos.orgillinois.edu
Eburodacrys dubitata11-MethyltridecanalAttraction of both males and females. nih.gov
Eburodacrys flexuosaBlend of 10-methyldodecanal and 11-methyltridecanalAttracted to traps baited with a blend of the two aldehydes. nih.gov
Eburodacrys lenkoiBlend of 10-methyldodecanal and 11-methyltridecanalAttracted to traps baited with a blend of the two aldehydes. nih.gov
Compsibidion graphicumBlend of 10-methyldodecanal and 10-methyldodecanolAttraction of both males and females. nih.govnih.gov
Compsibidion sommeriBlend of 10-methyldodecanal and 10-methyldodecanolAttraction of both males and females. nih.govnih.gov
Tetraopidion mucoriferum10-MethyldodecanolAttraction of both males and females, suggesting it is a pheromone component. nih.govnih.gov

The primary role of these aggregation-sex pheromones is to facilitate the meeting of mates, which is a critical step in the reproductive cycle. By releasing these chemical signals, male beetles create a beacon that draws in females from the surrounding area, increasing their chances of successful mating. The aggregation aspect also serves to bring multiple individuals together, which can be advantageous for overcoming host plant defenses or for mate selection.

The specificity of the pheromone blend is crucial. For instance, while several Eburodacrys species use methyl-branched aldehydes, the subtle structural differences ensure that, for the most part, only individuals of the same species are attracted to each other's signals. nih.gov This chemical specificity is a fundamental mechanism for reproductive isolation and the maintenance of distinct species. While the direct involvement of this compound in the reproductive biology of any specific insect has yet to be documented, the well-established roles of its isomers strongly suggest that it has the potential to function as a similar chemical cue in a yet-to-be-identified species.

Interspecific Chemical Signaling and Co-occurrence with Analogous Compounds

The chemical landscape of insect communication is often characterized by the use of specific blends of compounds, where the presence and ratio of major and minor components can encode species-specific information. Within the large Cerambycidae family of beetles, there is remarkable conservation of pheromone structures, with many species sharing core chemical motifs. researchgate.netillinois.edumdpi.com This necessitates mechanisms to ensure reproductive isolation and prevent unproductive interspecific attraction. illinois.edu

A notable example of this phenomenon involves methyl-branched aldehydes, a structural class that includes this compound. Studies on South American cerambycid beetles in the tribes Eburiini and Neoibidionini have shown that species utilize specific blends of analogous methyl-branched aldehydes as aggregation-sex pheromones. mdpi.comnih.gov For instance, males of Eburodacrys dubitata produce 11-methyltridecanal, while the related species Eburodacrys assimilis, Eburodacrys flexuosa, and Eburodacrys lenkoi produce blends of both 11-methyltridecanal and its analog, 10-methyldodecanal. mdpi.comnih.gov The variation in the ratios of these two compounds helps create species-specific pheromone channels. nih.gov

Furthermore, the functional group of the molecule is also a critical determinant of the signal. In the genus Compsibidion, males produce blends of 10-methyldodecanal and its corresponding alcohol, 10-methyldodecanol. nih.gov Field bioassays confirmed that species were specifically attracted to their unique reconstructed blends, highlighting how subtle structural differences—such as chain length, methyl branch position, and functional group (aldehyde vs. alcohol)—are leveraged to create distinct signals from a common biosynthetic theme. mdpi.comnih.gov In one trial, 10-methyldodecanol alone was found to attract Tetraopidion mucoriferum, suggesting this alcohol is a pheromone component for that species as well. nih.gov This co-occurrence of structurally related aldehydes and alcohols across different species underscores a widespread strategy in cerambycid chemical communication.

Biosynthetic Pathways and Regulatory Mechanisms of Endogenous this compound Production

While the specific enzymatic steps for the production of this compound have not been definitively elucidated, the biosynthetic pathway can be inferred from the well-understood routes for producing methyl-branched hydrocarbons and other fatty acid-derived pheromones in insects. researchgate.netannualreviews.orgresearchgate.net These pheromones are generally products of modified fatty acid biosynthesis. researchgate.netresearchgate.net

The proposed pathway is as follows:

Chain Initiation and Elongation : The process begins with standard fatty acid synthesis, where a primer such as acetyl-CoA is elongated by the addition of two-carbon units from malonyl-CoA, a reaction catalyzed by a multi-enzyme complex called fatty acid synthase (FAS). researchgate.netnih.gov

Methyl Branch Incorporation : The key step for creating a methyl-branched chain is the substitution of a malonyl-CoA unit with a methylmalonyl-CoA unit at a specific point during the elongation process. researchgate.netannualreviews.orgresearchgate.net This incorporation is mediated by a specialized fatty acid synthase. researchgate.netannualreviews.org The precursor for methylmalonyl-CoA can be derived from amino acids like valine, isoleucine, or methionine. annualreviews.org For this compound, this branching would occur late in the chain elongation process.

Elongation to Final Chain Length : The fatty acid chain continues to be elongated by elongase enzymes to reach the required length for the final product (a 13-carbon backbone for this compound). annualreviews.org

Reduction to Aldehyde : The final step is the reduction of the fatty acyl-CoA thioester to the corresponding aldehyde. This is accomplished by a class of enzymes known as fatty acyl-CoA reductases (FARs). researchgate.netannualreviews.orgnih.gov

Pheromone production is a tightly regulated process. In some cerambycid beetles, pheromones have been found to be produced predominantly in the prothorax or the midgut. illinois.eduresearchgate.netnih.gov The expression of the genes responsible for biosynthesis is often specific to the sex and developmental stage of the insect. For example, transcriptomic analysis of the cerambycid Monochamus saltuarius identified numerous genes involved in pheromone biosynthesis, with their expression differing between mature and immature insects. nih.gov Knocking down a specific gene, SDR1 (short-chain dehydrogenase/reductase), was shown to reduce pheromone content in males, illustrating the genetic control of the pathway. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological effect. For pheromones like this compound, this involves determining which structural features are essential for eliciting a behavioral response in insects.

Elucidation of Key Structural Features Critical for Biological Potency and Selectivity

The biological activity of methyl-branched aldehydes in cerambycid beetles is highly dependent on specific structural characteristics, which are key to ensuring potency and, critically, species selectivity.

Methyl Branch Position and Chain Length : The precise location of the methyl group and the length of the carbon chain are vital. As seen in Eburodacrys species, the blend of 10-methyldodecanal and 11-methyltridecanal is active, and different species respond to different ratios of these analogs. mdpi.comnih.gov This demonstrates that receptors can distinguish between a methyl group at position 10 on a C12 chain versus position 11 on a C13 chain.

Functional Group : The aldehyde functional group is a critical feature. However, its conversion to an alcohol, as seen in Compsibidion species that use blends of 10-methyldodecanal and 10-methyldodecanol, creates a different chemical signal. nih.gov The presence or absence of the corresponding alcohol can determine species-specific attraction.

Stereochemistry : For many insect pheromones, particularly those with chiral centers like methyl-branched alkanes, the stereochemistry (the R or S configuration at the chiral carbon) is paramount. purdue.edu While the specific stereochemistry for this compound's activity is not detailed in the provided context, it is a general principle that insects can often discriminate between enantiomers, with one being highly active and the other being inactive or even inhibitory. purdue.edu

Minor Components : The biological response is often not to a single molecule but to a blend. Minor components can act as powerful synergists for the target species or as antagonists that inhibit attraction for closely related, non-target species. illinois.edufrontiersin.org This highlights that the "active structure" is often the entire pheromone blend, not just one compound.

Rational Design and Synthetic Modifications of this compound Analogs for Targeted Biological Modulation

The rational design of pheromone analogs aims to create molecules with modified activity, such as enhanced potency, increased species selectivity, or antagonistic effects for pest management applications. This is achieved by making specific synthetic modifications to the parent structure and testing their biological effects.

The studies on South American cerambycids provide excellent examples of this process in action. By synthesizing and testing various methyl-branched aldehydes (10-methyldodecanal, 11-methyltridecanal) and the corresponding alcohol (10-methyldodecanol), researchers were able to probe the structural requirements for attraction in several beetle species. mdpi.comnih.gov The creation of different blends of these synthetic analogs allowed for the determination of species-specific channels and demonstrated how modifying the blend could modulate insect behavior. nih.gov

This approach is a form of targeted biological modulation. For example, identifying that minor components can act as antagonists for non-target species is a key finding that can be used in the rational design of highly selective lures for pest monitoring or mating disruption. illinois.edu The synthesis of different stereoisomers to determine which one is biologically active is another fundamental strategy in this field. nih.gov By systematically modifying the carbon chain length, the position of the methyl branch, the functional group, and the stereochemistry, scientists can map the SAR and design novel analogs with desired biological activities.

Computational Chemistry and Theoretical Modeling of 3 Methyldodecanal

Quantum Chemical Calculations of 3-Methyldodecanal Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, such as its three-dimensional structure and electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable conformations and its electronic properties. conicet.gov.ararxiv.org

The conformational landscape of this compound is complex due to the rotational freedom around its numerous single bonds. Conformational analysis involves identifying the various spatial arrangements of the atoms (conformers) and their relative energies. maricopa.edulibretexts.org For a long-chain branched alkane like this compound, key conformations include staggered and eclipsed arrangements along the carbon-carbon bonds. lumenlearning.com The staggered conformations, particularly the 'anti' arrangement where large groups are positioned 180° apart, are generally more stable due to lower torsional and steric strain. maricopa.edu In contrast, 'gauche' interactions, where bulky groups are adjacent (60° dihedral angle), introduce steric hindrance and increase the potential energy. researchgate.net

Quantum chemical methods can precisely calculate the energy differences between these conformers, providing a detailed potential energy surface. For instance, the energy cost associated with specific interactions, such as a methyl group eclipsing a hydrogen atom, can be quantified. In propane, this interaction costs approximately 6.0 kJ/mol. maricopa.edu By systematically rotating bonds and calculating the energy at each step, a comprehensive energy profile can be generated, revealing the most populated and energetically favorable conformations of this compound at a given temperature. youtube.com

Electronic structure calculations provide information on the distribution of electrons within the molecule. The aldehyde functional group features a polar carbon-oxygen double bond, making the carbonyl carbon electrophilic (partially positive) and the oxygen nucleophilic (partially negative). wikipedia.orgkhanacademy.org This polarity is crucial for its reactivity. Quantum chemical calculations can quantify this charge distribution and determine properties like the dipole moment and molecular electrostatic potential, which are essential for predicting how this compound will interact with other molecules and its surrounding environment.

| Density Functional Theory (DFT) | A common quantum mechanical modeling method used to investigate electronic structure. arxiv.org | Used to calculate accurate energies of conformers and electronic properties. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide a dynamic picture of its conformational landscape and how it is influenced by its environment, particularly by solvents. acs.org

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. youtube.com This allows for the exploration of a wide range of conformations that the molecule can adopt at a given temperature. By analyzing the trajectory of an MD simulation, researchers can identify the most frequently occurring conformations, the transitions between them, and the energy barriers for these transitions. acs.org Studies on branched alkanes have shown that MD simulations can effectively calculate the populations of different isomeric conformers and the rates of transition between them. acs.org

Solvation plays a critical role in the behavior of molecules. MD simulations are particularly well-suited for studying solvation effects by explicitly including solvent molecules (like water) in the simulation box. This allows for the detailed investigation of solute-solvent interactions, such as hydrogen bonding between the aldehyde oxygen of this compound and water molecules. The simulation can reveal the structure of the solvation shell around the molecule and calculate important thermodynamic properties like the free energy of solvation. This information is crucial for understanding the molecule's solubility and how its conformation might change when moving from a nonpolar to a polar environment.

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Theoretical studies, primarily using quantum chemical methods like DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.netacs.org These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. researchgate.net

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com Theoretical calculations can model the attack of a nucleophile (e.g., a cyanide ion or a Grignard reagent) on the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com By calculating the energies of the species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy of the reaction, which determines its rate, and the energy of any intermediates, such as the tetrahedral alkoxide formed during the addition. libretexts.org

Furthermore, these computational methods can be used to study other reactions, such as oxidation to a carboxylic acid or reduction to an alcohol. For complex catalytic reactions, theoretical models can investigate the role of the catalyst, showing how it interacts with this compound to lower the activation energy of a specific pathway. researchgate.net For instance, DFT calculations have been used to explore aldehyde deformylation mechanisms by metal–dioxygen complexes, detailing how the catalyst facilitates C-C bond cleavage. nih.gov Such insights are critical for designing new synthetic routes or understanding potential metabolic pathways.

Table 2: Common Aldehyde Reactions Studied Theoretically

Reaction Type General Mechanism Computational Insights
Nucleophilic Addition A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Calculation of activation energies, transition state geometries, and intermediate stabilities.
Acetal Formation Reaction with an alcohol under acidic conditions to form a hemiacetal, then an acetal. wikipedia.org Elucidation of the multi-step mechanism and the role of the acid catalyst. youtube.com
Oxidation Conversion of the aldehyde group to a carboxylic acid group. Modeling the reaction pathway with various oxidizing agents to understand selectivity.

| Reduction | Conversion of the aldehyde group to a primary alcohol. | Determining the mechanism of hydride transfer from reducing agents like NaBH₄. masterorganicchemistry.com |

Structure-Based Computational Approaches for Predicting this compound Interactions with Biological Receptors

As a fragrance molecule, the biological effects of this compound are primarily initiated by its interaction with olfactory receptors (ORs) in the nose. oup.com Structure-based computational methods, such as molecular docking, are used to predict and analyze how a small molecule (ligand) like this compound binds to a target protein receptor. chemrxiv.org

The first step in this process is obtaining a three-dimensional structure of the target receptor. Since experimentally determined structures of human ORs are scarce, homology modeling is often used. This involves building a 3D model of the target OR based on the known structure of a related protein. nih.govresearchgate.net

Once a receptor model is available, molecular docking simulations can be performed. Docking algorithms explore possible binding poses of this compound within the receptor's binding site and use a scoring function to estimate the binding affinity for each pose. chemrxiv.org A high-scoring pose represents a plausible binding mode, revealing key interactions such as hydrogen bonds, van der Waals forces, and hydrophobic contacts between the aldehyde and specific amino acid residues in the receptor.

These predictions can help rationalize the molecule's odor profile. By comparing the docking scores and binding modes of this compound with other known odorants across a panel of different ORs, researchers can predict which receptors it is likely to activate, contributing to its specific scent perception. chemrxiv.org For example, a study on the human odorant receptor OR51E2 revealed how the binding pocket accommodates fatty acids, with specific residues being critical for receptor activation. nih.gov Similar studies for this compound could identify the key structural features responsible for its interaction with its cognate ORs.

Applications of Machine Learning and Artificial Intelligence in Predicting this compound Properties and Reactivity

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in chemistry to predict molecular properties and reactivity from chemical structure alone, a field known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). researchgate.netresearchgate.net These approaches are particularly useful for fragrance molecules like this compound. mdpi.comencyclopedia.pub

To build a predictive model, an ML algorithm is trained on a large dataset of molecules where the property of interest (e.g., odor perception, skin sensitization potential, boiling point) is known. arxiv.orgresearchgate.net The molecules in the dataset are represented by numerical features called molecular descriptors, which encode structural, physicochemical, and electronic information. encyclopedia.pub

For this compound, ML models could be developed to predict various important properties:

Odor Prediction: By training on datasets of molecules with known scents, an ML model can learn the relationship between molecular structure and odor descriptors (e.g., "citrus," "waxy," "floral"). arxiv.orgpersonalcareinsights.com Such a model could then predict the likely odor profile of this compound.

Biological Activity: QSAR models are widely used in toxicology to predict adverse effects. Since some aldehydes are known skin sensitizers, an ML model trained on sensitization data could predict the potential for this compound to cause skin sensitization based on descriptors related to its reactivity and hydrophobicity. researchgate.netresearchgate.net

Physicochemical Properties: Properties like boiling point, vapor pressure, and solubility can be accurately predicted using QSPR models, which is valuable for formulation and manufacturing processes in the fragrance industry. mdpi.com

These in silico methods accelerate the design and safety assessment of new fragrance molecules by allowing for rapid screening of potential candidates before undertaking more costly and time-consuming experimental synthesis and testing. mdpi.comsemanticscholar.org

Future Research Directions and Potential Academic Applications

3-Methyldodecanal as a Precursor in Advanced Organic Synthesis and Material Science

The unique structural characteristics of this compound position it as a valuable precursor in the field of advanced organic synthesis. Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows chemists to deconstruct a target molecule into simpler, commercially available precursors. wikipedia.org The aldehyde functional group and the chiral center in this compound offer multiple reaction sites for constructing complex molecular architectures. Future research could explore its use in the synthesis of novel bioactive molecules, pharmaceuticals, and other high-value chemicals.

In material science, the development of novel functional materials is crucial for technological advancement. uni-koblenz.deucf.edu The long alkyl chain of this compound could be exploited to synthesize new polymers and surfactants. Investigating the incorporation of this compound into material backbones could lead to the development of materials with tailored properties, such as altered thermal stability, biodegradability, or surface activity. The interdisciplinary nature of material science, which combines chemistry and physics, provides a fertile ground for exploring the potential of this compound-derived materials. uni-koblenz.deucf.edu

Biotechnological Scale-Up and Sustainable Production Methodologies

The increasing demand for natural and sustainably sourced chemicals has propelled research into biotechnological production methods. scielo.brnih.gov Biotechnological routes offer several advantages over traditional chemical synthesis, including milder reaction conditions, high selectivity, and the use of renewable feedstocks. scielo.brpsu.edu Future research will likely focus on developing and optimizing microbial fermentation or enzymatic processes for the large-scale production of this compound. chemgineering.com This could involve metabolic engineering of microorganisms to enhance yield and productivity, making the process economically viable for industrial applications.

"Green chemistry" principles, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are central to sustainable production. nih.govplantarc.com The development of "green" synthesis routes for this compound using environmentally benign solvents and reagents is a key area of future research. nih.govchemrxiv.org This approach not only minimizes the environmental impact but also aligns with the growing consumer demand for sustainable and natural products. plantarc.com

Interdisciplinary Research on this compound in Chemical Ecology and Pest Management

Chemical ecology studies the role of chemical signals in the interactions between living organisms. plos.orgnih.gov Some structurally related methyl-branched aldehydes have been identified as insect pheromones, which are chemical substances used for communication. plos.orgillinois.edu For instance, 10-methyldodecanal (B150343) has been identified as an aggregation-sex pheromone for the South American cerambycid beetle Eburodacrys vittata. plos.orgillinois.edu Future research could investigate whether this compound plays a similar role in other insect species. Understanding these chemical communication systems can have significant implications for pest management.

Integrated Pest Management (IPM) is an environmentally sensitive approach to pest control that combines various management strategies. fao.orgbrcgs.com Biopesticides, which are derived from natural materials like animals, plants, bacteria, and certain minerals, are a key component of IPM. nih.gov If this compound is found to have pheromonal or other behavior-modifying effects on pest insects, it could be developed into a species-specific and environmentally friendly pest management tool. fao.orgkoppert.com This could involve its use in traps for monitoring or mass trapping of pests, or in mating disruption strategies.

Development of Novel Analytical Platforms for In Situ this compound Analysis

The ability to detect and quantify this compound in various matrices is crucial for research in all the aforementioned areas. Current analytical methods for similar compounds often rely on chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS). cdc.govekb.egmdpi.com While powerful, these methods typically require sample collection and laboratory-based analysis.

A significant area for future research is the development of novel analytical platforms for the in situ analysis of this compound. This could involve the creation of portable sensors or biosensors capable of real-time detection in the field. Such technologies would be invaluable for applications in chemical ecology, allowing for the direct monitoring of pheromone release, and in industrial settings for process monitoring during biotechnological production. The development of such platforms may involve integrating advanced materials and recognition elements, such as specific enzymes or antibodies, with transducer technologies.

Exploration of Uncharted Biological Roles and Pharmacological Potential

The biological activities of many natural compounds remain largely unexplored. While the role of some aldehydes in insect communication is established, the broader biological functions of this compound are not well understood. It has been identified as a volatile compound in some citrus essential oils. nih.govfrontiersin.orgresearchgate.net Future research should aim to uncover its potential roles in other biological systems. This could involve screening for antimicrobial, antifungal, or other bioactive properties.

Furthermore, the pharmacological potential of this compound and its derivatives is an exciting avenue for investigation. Many natural products serve as lead compounds for drug discovery. smolecule.com Research into the interactions of this compound with biological targets, such as receptors or enzymes, could reveal potential therapeutic applications. google.com This exploration could lead to the development of new pharmaceutical agents or cosmeceuticals. smolecule.com

Q & A

Basic Research Question

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm molecular structure and branching at the 3-methyl position. IR spectroscopy identifies aldehyde functional groups (C=O stretch ~1720 cm1^{-1}).
  • Chromatography : GC-MS with non-polar columns (e.g., DB-5) resolves purity and detects byproducts. HPLC with UV detection (210–280 nm) quantifies aldehyde content.
    Validation : Cross-reference results with synthetic standards and replicate analyses. Use high-purity solvents (e.g., deuterated chloroform for NMR) to minimize interference .

How can researchers design experiments to investigate the structure-activity relationships of this compound in biological systems?

Advanced Research Question
Employ a multi-tiered approach:

In silico Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with target receptors.

In vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based kinetics), and membrane permeability (Caco-2 cell models).

Control Variables : Include analogs with varied alkyl chain lengths or methyl group positions to isolate structural effects.

Statistical Validation : Apply ANOVA to assess significance across biological replicates .

What strategies are recommended for resolving contradictions in thermodynamic stability data obtained from different computational models for this compound?

Advanced Research Question

  • Model Comparison : Replicate calculations using both density functional theory (DFT) and molecular dynamics (MD) simulations. Compare results with experimental DSC (differential scanning calorimetry) data.
  • Error Analysis : Quantify basis set sensitivity in DFT or force field limitations in MD.
  • Consensus Metrics : Use weighted averages of results, prioritizing models validated against empirical data. Document deviations in supplementary materials .

What advanced mass spectrometry techniques enable precise quantification of this compound in complex matrices, and how should interference effects be mitigated?

Advanced Research Question

  • Techniques : High-resolution MS (HRMS) with orbitrap detectors provides exact mass identification. Tandem MS/MS (e.g., Q-TOF) enhances specificity in lipid-rich matrices.
  • Mitigation Strategies :
    • Sample Cleanup: Solid-phase extraction (C18 columns) to remove non-polar interferents.
    • Internal Standards: Deuterated analogs (e.g., this compound-d4_4) correct for ion suppression .

How should researchers approach the development of novel derivatives of this compound while maintaining methodological rigor in structure elucidation?

Advanced Research Question

Derivatization : Introduce functional groups (e.g., hydroxyl, amine) via reductive amination or aldol condensation.

Characterization : Combine 2D NMR (COSY, HSQC) for stereochemical analysis and X-ray crystallography for absolute configuration.

Reproducibility : Publish detailed synthetic protocols, including failure cases (e.g., side reactions during methylation) .

What quality control parameters are essential when reproducing published synthetic protocols for this compound, and how can batch-to-batch variability be minimized?

Basic Research Question

  • Critical Parameters : Reaction atmosphere (N2_2/Ar), solvent dryness (Karl Fischer titration), and intermediate purity (TLC monitoring).
  • Variability Reduction : Use automated syringes for reagent addition and calibrate temperature probes. Report yield ranges and outlier exclusion criteria .

How can multivariate statistical analysis be applied to interpret complex datasets from structure-property studies of this compound analogs?

Advanced Research Question

  • Methods : Principal component analysis (PCA) reduces dimensionality in spectral or chromatographic data. Partial least squares regression (PLS-R) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Software : Use open-source tools (R, Python’s scikit-learn) or commercial platforms (SIMCA, JMP). Validate models with k-fold cross-validation .

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3-Methyldodecanal

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